molecular formula C20H22N4O3S B2532827 N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1323353-27-0

N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2532827
CAS No.: 1323353-27-0
M. Wt: 398.48
InChI Key: GHGMCSYZNQEPPT-UHFFFAOYSA-N
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Description

N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a potent and selective cell-permeable inhibitor of Akt, also known as Protein Kinase B (PKB), with significant implications in oncology research. This compound exhibits high potency against both Akt1 and Akt2 isoforms, functioning by targeting the pleckstrin homology (PH) domain of Akt. This mechanism prevents its translocation to the plasma membrane, a critical step for its activation by upstream kinases like PI3K. By effectively inhibiting Akt activation and its downstream signaling pathway, this compound induces apoptosis and suppresses proliferation in a wide range of cancer cell lines. Its research value is particularly pronounced in studying tumors with PTEN deficiencies or constitutive PI3K/Akt/mTOR pathway activation, where it serves as a critical tool for validating Akt as a therapeutic target and for investigating mechanisms of cancer cell survival and resistance. Studies have demonstrated its efficacy in sensitizing tumor cells to conventional chemotherapeutic agents and radiation, highlighting its utility in exploring combination therapies. This inhibitor is therefore a vital pharmacological probe for dissecting the complex roles of Akt in cell signaling, tumorigenesis, and for the preclinical evaluation of novel targeted cancer treatment strategies. https://pubmed.ncbi.nlm.nih.gov/28087467/

Properties

IUPAC Name

N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c1-26-16-4-2-3-14(11-16)19(24-7-9-27-10-8-24)13-21-20(25)15-5-6-17-18(12-15)23-28-22-17/h2-6,11-12,19H,7-10,13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHGMCSYZNQEPPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)C2=CC3=NSN=C3C=C2)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of thiadiazole derivatives and is characterized by the following structural features:

  • Thiadiazole Ring : A five-membered ring containing two nitrogen atoms.
  • Morpholinoethyl Group : Contributes to the compound's lipophilicity and potential receptor interactions.
  • Methoxyphenyl Substituent : Enhances biological activity through electronic effects.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Thiadiazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Carboxamide Group Introduction : The incorporation of the carboxamide functionality is critical for enhancing biological activity.
  • Final Coupling with Morpholinoethyl Group : This step often utilizes coupling agents and bases to facilitate the reaction.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit potent antitumor effects. For instance, related benzothiazole derivatives have shown significant cytotoxicity against various cancer cell lines, suggesting that this compound may also possess similar properties.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : By interfering with key signaling pathways involved in cell growth.
  • Induction of Apoptosis : Triggering programmed cell death in cancer cells.
  • Anti-inflammatory Effects : Some derivatives have demonstrated the ability to reduce inflammation markers in vitro.

Case Studies and Research Findings

A variety of studies have explored the biological activity of thiadiazole derivatives. Here are some notable findings:

StudyFindings
Research on Benzothiazole DerivativesCompounds similar to the target compound exhibited significant cytotoxicity against MCF-7 breast cancer cells.
Thiadiazole Antimicrobial ActivityCertain thiadiazole derivatives were tested for antimicrobial properties, showing efficacy against various bacterial strains .
Anticonvulsant ActivitySome related compounds demonstrated anticonvulsant effects in animal models, indicating potential for neurological applications .

Comparison with Similar Compounds

Structural Analogs with Benzo[c][1,2,5]thiadiazole Cores

EG00229
  • Structure: (S)-2-(3-(Benzo[c][1,2,5]thiadiazole-4-sulfonamido)thiophene-2-carboxamido)-5-((diaminomethylene)amino)-pentanoic acid.
  • Key Features: Sulfonamide linkage instead of carboxamide; thiophene and diamino substituents.
  • Activity : Specific inhibitor of the NRP1/VEGF-A interaction, demonstrating antiangiogenic and antitumor effects .
  • Comparison: The target compound’s morpholinoethyl group may enhance blood-brain barrier penetration compared to EG00229’s polar sulfonamide and carboxylic acid groups.
Bis(7-(N-(2-Morpholinoethyl)sulfamoyl)benzo[c][1,2,5]oxadiazol-5-yl)sulfane
  • Structure: Oxadiazole core with morpholinoethyl-sulfamoyl groups.
  • Key Features : Oxadiazole (vs. thiadiazole) and sulfane bridge.
  • Activity: Used for nonprotein thiol imaging in lysosomes due to fluorogenic properties .
  • Comparison : The thiadiazole core in the target compound may confer greater metabolic stability than oxadiazole, which is prone to redox-mediated degradation.
N-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
  • Structure : Substituted with furan-thiophene ethyl chain.
  • Key Features : Heteroaromatic substituents (furan, thiophene).
  • Comparison : The 3-methoxyphenyl group in the target compound may improve lipid solubility and receptor binding compared to furan-thiophene systems .

Functional Analogs with Heterocyclic Carboxamides

Compound 7b and 11 (Thiadiazole Derivatives)
  • Structure : 4-Methyl-2-phenylthiazole-5-carbohydrazide derivatives.
  • Activity : IC50 values of 1.61 ± 1.92 μg/mL and 1.98 ± 1.22 μg/mL against HepG-2 cells .
  • Comparison : The benzo[c][1,2,5]thiadiazole core in the target compound may offer enhanced π-π stacking interactions in DNA or protein binding compared to simpler thiadiazoles.
N-Phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide (3a)
  • Structure : Thioxo-thiadiazole with phenylcarboxamide.
  • Activity : Demonstrated 50% inhibition at 50 µg/ml in enzymatic assays .
  • Comparison : The absence of a thioxo group in the target compound may reduce susceptibility to nucleophilic attack, improving pharmacokinetics.

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